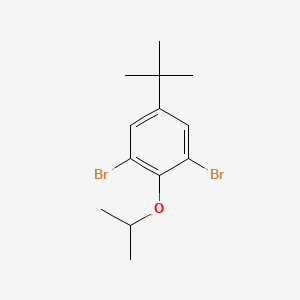
1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene: is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of two bromine atoms, a tert-butyl group, and an isopropoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 5-(tert-butyl)-2-isopropoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, ethanol).
Major Products Formed:
Substitution: Corresponding substituted derivatives (e.g., amines, ethers).
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes).
Reduction: Dehalogenated products (e.g., hydrocarbons).
科学研究应用
Chemistry: 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals, agrochemicals, and materials.
Biology: In biological research, this compound can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications, including as anti-cancer or anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials with specific properties.
作用机制
The mechanism of action of 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene depends on its specific application
Enzyme Inhibition: The bromine atoms and other functional groups may bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound may interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: The aromatic structure may allow the compound to intercalate into DNA, affecting gene expression and cellular functions.
相似化合物的比较
- 1,3-Dibromo-5-(tert-butyl)-2-methoxybenzene
- 1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene
- 1,3-Dibromo-5-(tert-butyl)-2-iodobenzene
Comparison: 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts different chemical and physical properties compared to its analogs. For example, the isopropoxy group may influence the compound’s solubility, reactivity, and interaction with biological targets. In contrast, the methoxy or methoxymethoxy derivatives may exhibit different reactivity patterns and applications due to the presence of different substituents.
属性
分子式 |
C13H18Br2O |
|---|---|
分子量 |
350.09 g/mol |
IUPAC 名称 |
1,3-dibromo-5-tert-butyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H18Br2O/c1-8(2)16-12-10(14)6-9(7-11(12)15)13(3,4)5/h6-8H,1-5H3 |
InChI 键 |
HZYMQRISKPFPSL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1Br)C(C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


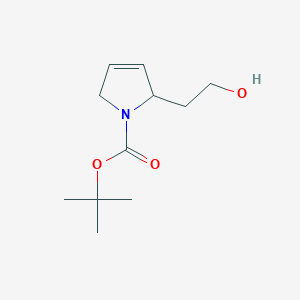
![4',6-Dimethyl-[1,1'-biphenyl]-3-ol](/img/structure/B14027361.png)
![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)
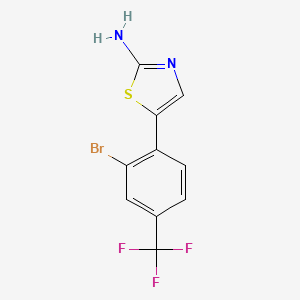
![(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B14027382.png)
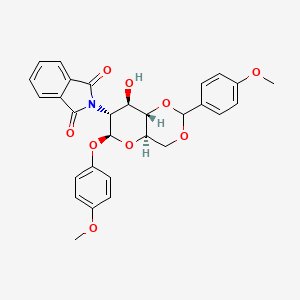
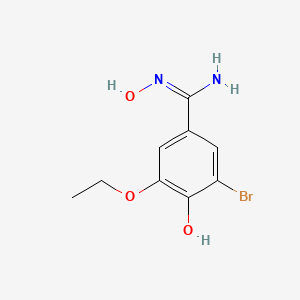
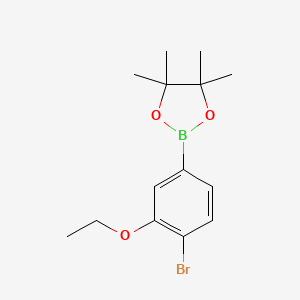
![Methyl 2-([1,1'-biphenyl]-2-ylamino)-2-oxoacetate](/img/structure/B14027395.png)
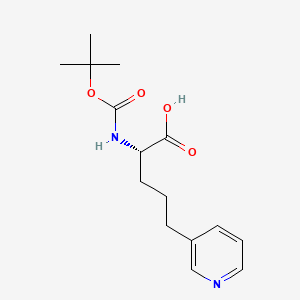
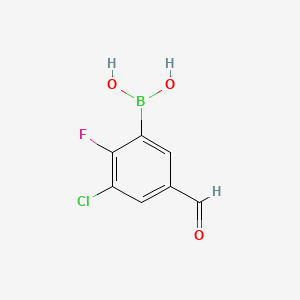
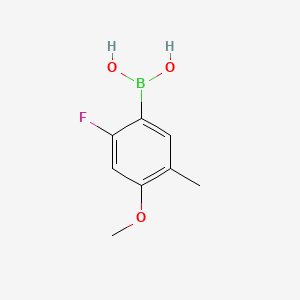
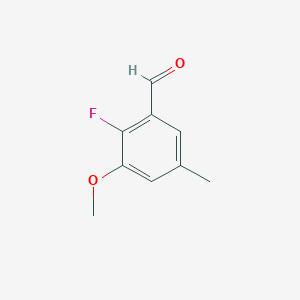
![4,7-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B14027428.png)
